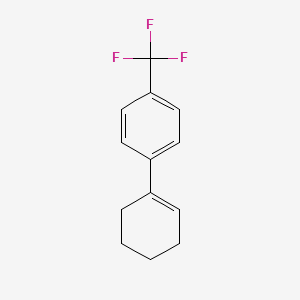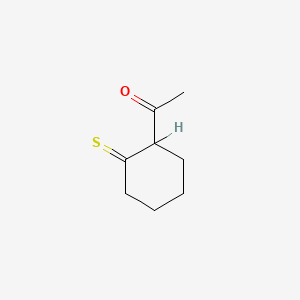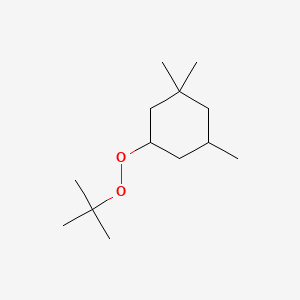
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is an organic peroxide compound widely used as an initiator in polymerization reactions. Its structure includes a peroxy group bonded to a cyclohexane ring, making it highly reactive and useful in various industrial applications .
Méthodes De Préparation
The synthesis of 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane typically involves the reaction of tert-butyl hydroperoxide with 1,1,5-trimethylcyclohexanol under controlled conditions. Industrial production methods often use continuous preparation processes with plate exchangers to ensure high heat exchange capacity and maintain reaction stability .
Analyse Des Réactions Chimiques
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, decomposing to form free radicals.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The peroxy group can be substituted with other functional groups in the presence of suitable reagents. Common reagents include acids, bases, and metal ions, which can catalyze the decomposition of the compound. .
Applications De Recherche Scientifique
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is extensively used in scientific research, particularly in:
Chemistry: As a radical initiator in polymerization reactions, it helps in the synthesis of polymers and copolymers.
Biology: It is used in studies involving oxidative stress and free radical biology.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of plastics, rubbers, and other synthetic materials
Mécanisme D'action
The compound exerts its effects primarily through the generation of free radicals. When heated or exposed to specific catalysts, the peroxy bond breaks, releasing free radicals that initiate various chemical reactions. These radicals can interact with molecular targets, leading to polymerization or other chemical transformations .
Comparaison Avec Des Composés Similaires
Similar compounds include di-tert-butyl peroxide and tert-butyl hydroperoxide. Compared to these, 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is unique due to its cyclohexane ring structure, which provides additional stability and reactivity. This makes it particularly effective as a polymerization initiator .
Propriétés
Numéro CAS |
77061-52-0 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
3-tert-butylperoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H26O2/c1-10-7-11(9-13(5,6)8-10)14-15-12(2,3)4/h10-11H,7-9H2,1-6H3 |
Clé InChI |
OXGOEZHUKDEEKS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


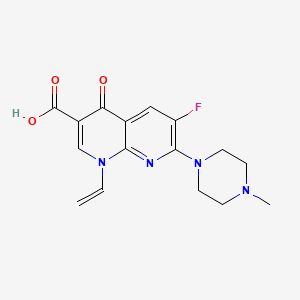
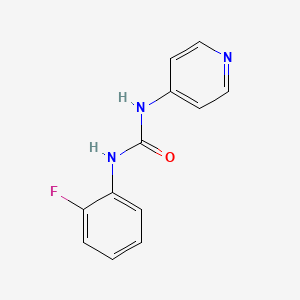

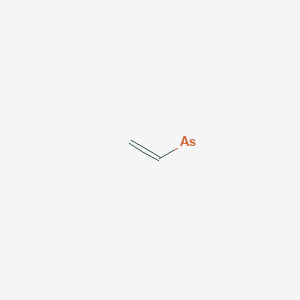


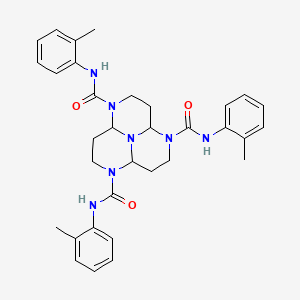

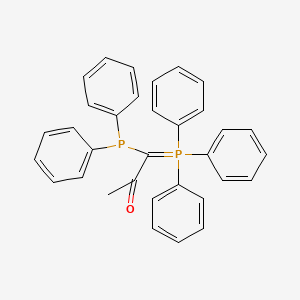
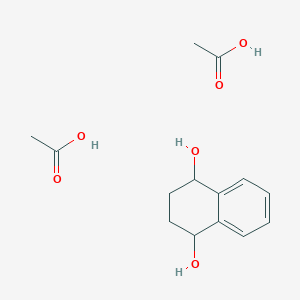
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)

